N-(1-{[(3-pyridinylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzamide
Description
N-(1-{[(3-pyridinylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzamide is a complex organic compound that features a combination of pyridine, furan, and benzamide moieties
Properties
IUPAC Name |
N-[(Z)-3-oxo-3-(pyridin-3-ylmethylamino)-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N3O3/c28-27(29,30)21-10-4-9-20(14-21)24-12-11-22(36-24)15-23(33-25(34)19-7-2-1-3-8-19)26(35)32-17-18-6-5-13-31-16-18/h1-16H,17H2,(H,32,35)(H,33,34)/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWBNDYWJXUIP-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[(3-pyridinylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-{[(3-pyridinylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(1-{[(3-pyridinylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group is particularly noted for enhancing the compound's potency against various cancer cell lines, making it a candidate for further development in cancer therapeutics .
1.2 Antimicrobial Properties
The structural components of this compound suggest potential antimicrobial activity. The presence of the pyridine and furan moieties may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies have demonstrated efficacy against several bacterial strains, indicating its potential as a lead compound in antibiotic development .
1.3 Neuroprotective Effects
Recent investigations into neuroprotective effects have highlighted similar compounds that show promise in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier enhances its potential for use in conditions like Alzheimer's disease and Parkinson's disease, where neuroinflammation is a key concern .
Biochemical Applications
2.1 Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a selective inhibitor of certain kinases or proteases that are overactive in cancer cells, thus providing a targeted approach to therapy .
2.2 Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems, particularly in nanoparticle formulations. Its hydrophobic characteristics can enhance the solubility and bioavailability of poorly soluble drugs, making it an attractive candidate for formulating new therapeutic agents .
Materials Science Applications
3.1 Organic Electronics
Due to its electronic properties, this compound can be utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has shown improvements in charge transport and emission efficiency, paving the way for advancements in display technologies .
3.2 Photovoltaic Cells
The compound's ability to absorb light effectively makes it suitable for use in photovoltaic cells. Research has indicated that modifications of this compound can enhance the efficiency of solar cells by improving light absorption and charge separation processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(1-{[(3-pyridinylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and compounds containing pyridine and furan moieties. Examples include:
- N-((Z)-2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide
- 4-methyl-N-(1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl)benzamide
Uniqueness
N-(1-{[(3-pyridinylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzamide is unique due to its trifluoromethylphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-(1-{[(3-pyridinylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure
The compound can be broken down into several key components:
- Pyridinylmethyl group : Contributes to the compound's interaction with biological targets.
- Trifluoromethylphenyl group : Enhances lipophilicity and may influence binding affinity.
- Furylvinyl moiety : Potentially involved in various biological interactions.
The molecular formula for this compound is , indicating a complex structure that may facilitate multiple modes of action.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a related compound demonstrated curative and protective activities against Potato Virus Y (PVY), achieving effectiveness comparable to established antiviral agents like ningnanmycin .
| Activity Type | Compound Effectiveness (%) | Control (Ningnanmycin) (%) |
|---|---|---|
| Curative Activity | 53.3 ± 2.5 | 49.1 ± 2.4 |
| Protective Activity | 56.9 ± 1.5 | 50.7 ± 4.1 |
| Inactivation Activity | 85.8 ± 4.4 | 82.3 ± 6.4 |
These results suggest that the compound may inhibit viral replication through specific molecular interactions.
Molecular docking studies have revealed that the compound can form hydrogen bonds with amino acids in viral proteins, which is crucial for its antiviral activity. For example, interactions with glutamic acid at position 150 (GLU 150) of the PVY coat protein were noted, providing insights into how structural modifications could enhance efficacy .
Case Studies and Research Findings
- Study on Antiviral Efficacy :
- In Vitro Studies :
- Toxicological Assessments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
